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Compound of Interest

Compound Name: AT-121 hydrochloride

Cat. No.: B12414561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AT-121 hydrochloride is a synthetic compound that has garnered significant interest within the

scientific community for its potential as a potent, non-addictive analgesic. This molecule acts as

a bifunctional agonist, targeting both the nociceptin/orphanin FQ peptide (NOP) receptor and

the mu-opioid peptide (MOP) receptor.[1][2] This dual mechanism of action is believed to

contribute to its strong analgesic effects without the common adverse side effects associated

with traditional opioids, such as respiratory depression and abuse potential.[1][3]

Physicochemical Properties and Sourcing
Research-grade AT-121 hydrochloride is available from several chemical suppliers. It is

imperative for researchers to source this compound from reputable vendors who provide a

certificate of analysis to ensure purity and identity.

Property Value Source

CAS Number 2099681-71-5
MedChemExpress,

AChemBlock

Molecular Formula C₂₄H₃₉ClN₄O₃S AChemBlock

Molecular Weight 499.11 g/mol AChemBlock

Purity Typically ≥98% AChemBlock
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Mechanism of Action
AT-121 exhibits a unique pharmacological profile by acting as a partial agonist at both the NOP

and MOP receptors.[1] The activation of the MOP receptor is a well-established mechanism for

producing analgesia. Simultaneously, the agonism at the NOP receptor is thought to counteract

the undesirable side effects of MOP receptor activation, including reward-seeking behavior and

respiratory depression.
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Figure 1: Simplified signaling pathway of AT-121.

Application Notes: In Vivo Analgesic Studies
AT-121 hydrochloride has demonstrated significant antinociceptive and antiallodynic effects in

preclinical studies, particularly in non-human primate models. Researchers investigating novel

pain therapeutics can utilize AT-121 as a reference compound or for further mechanistic

studies.

Key In Vivo Applications:
Assessment of Antinociceptive Effects: The warm water tail-withdrawal assay is a common

method to evaluate the analgesic properties of AT-121.

Evaluation of Antiallodynic Effects: The capsaicin-induced thermal allodynia model can be

employed to determine the efficacy of AT-121 in pathological pain states.
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Abuse Liability Testing: Drug self-administration paradigms are crucial for confirming the non-

addictive profile of AT-121.

Experimental Protocols
The following are detailed protocols adapted from published research for the in vivo evaluation

of AT-121 hydrochloride.

Warm Water Tail-Withdrawal Assay for Antinociception
This protocol is designed to measure the antinociceptive effects of AT-121 in response to a

thermal stimulus.

Experimental Workflow:

Figure 2: Workflow for the warm water tail-withdrawal assay.

Methodology:

Animal Acclimatization: Acclimatize rhesus monkeys to the experimental setup, including

restraint chairs.

Baseline Measurement: Determine the baseline tail-withdrawal latency by immersing the

distal portion of the tail in a water bath maintained at a noxious temperature (e.g., 50°C). A

cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

Drug Administration: Administer AT-121 hydrochloride subcutaneously at various doses

(e.g., 0.003-0.03 mg/kg) or the vehicle control.

Post-treatment Measurements: At predetermined time points after administration (e.g., 15,

30, 60, 120, and 240 minutes), re-measure the tail-withdrawal latency.

Data Analysis: Convert the tail-withdrawal latencies to the percentage of maximum possible

effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off

time - baseline latency)] x 100.

Quantitative Data Summary:
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Dose of AT-121 (mg/kg, s.c.) Peak Antinociceptive Effect (%MPE)

0.003 ~40%

0.01 ~80%

0.03 ~100%

Data are approximate and based on published findings in rhesus monkeys.

Capsaicin-Induced Thermal Allodynia
This model assesses the ability of AT-121 to reverse a state of heightened pain sensitivity.

Methodology:

Baseline Determination: Measure the baseline tail-withdrawal latency in a warm water bath

at a non-noxious temperature (e.g., 46°C).

Capsaicin Injection: Inject capsaicin (e.g., 30 µg in 10 µL) intradermally into the tail to induce

thermal allodynia.

Allodynia Confirmation: Confirm the development of allodynia by re-measuring the tail-

withdrawal latency at 46°C. A significant decrease in latency is expected.

AT-121 Administration: Administer AT-121 hydrochloride or vehicle.

Post-treatment Assessment: Measure the tail-withdrawal latency at various time points after

AT-121 administration to determine the reversal of allodynia.

Drug Self-Administration for Abuse Potential
This protocol evaluates the reinforcing properties and thus, the abuse potential of AT-121.

Methodology:

Animal Training: Train animals to self-administer a known drug of abuse, such as oxycodone,

by pressing a lever to receive an intravenous infusion.
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Substitution Phase: Substitute AT-121 for oxycodone to determine if it maintains self-

administration behavior.

Reinforcement Schedule: Utilize a progressive-ratio schedule of reinforcement, where the

number of lever presses required for each infusion increases. The breaking point, or the

number of presses at which the animal ceases to respond, is a measure of the reinforcing

efficacy of the drug.

Data Comparison: Compare the breaking point for AT-121 with that of saline (negative

control) and oxycodone (positive control). Published studies have shown that AT-121 does

not maintain self-administration, indicating a low abuse potential.

Conclusion
AT-121 hydrochloride represents a promising area of research for the development of safer

and more effective analgesics. Its dual agonism at NOP and MOP receptors provides a novel

therapeutic strategy for pain management. The protocols outlined above provide a framework

for researchers to investigate the pharmacological properties of this compound in their own

laboratories. As with all research chemicals, appropriate safety precautions and institutional

guidelines should be followed when handling and using AT-121 hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12414561#sourcing-research-grade-at-121-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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